molecular formula C27H30N2O3 B14796258 Tert-butyl trityl-L-asparaginate

Tert-butyl trityl-L-asparaginate

Cat. No.: B14796258
M. Wt: 430.5 g/mol
InChI Key: ZQEUUTQDHUDUET-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Tert-butyl trityl-L-asparaginate" is a protected derivative of L-asparagine, a non-essential amino acid. This molecule features a tert-butyl group and a trityl (triphenylmethyl) group attached to the amino and carboxyl termini of asparagine, respectively. Such protecting groups are commonly employed in peptide synthesis to prevent unwanted side reactions during coupling or deprotection steps. The tert-butyl group offers stability under acidic conditions, while the trityl group provides steric hindrance and enhances solubility in organic solvents.

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

tert-butyl (2S)-4-amino-4-oxo-2-(tritylamino)butanoate

InChI

InChI=1S/C27H30N2O3/c1-26(2,3)32-25(31)23(19-24(28)30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,29H,19H2,1-3H3,(H2,28,30)/t23-/m0/s1

InChI Key

ZQEUUTQDHUDUET-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl trityl-L-asparaginate can be synthesized via the Ritter reaction, which involves the reaction of nitriles with tertiary alcohols in the presence of a catalyst. A mild and efficient method for this synthesis uses a sulfated polyborate catalyst under solvent-free conditions . The catalyst provides both Lewis and Brønsted acidity, making the reaction efficient and yielding high purity products.

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trityl-L-asparaginate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, triethylsilane, and various acids and bases. The reactions typically occur under mild conditions, avoiding high temperatures and harsh reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of tert-butyl trityl-L-asparaginate involves the protection of functional groups during chemical reactions. The trityl group protects the amino group, while the tert-butyl group protects the carboxyl group. This allows for selective reactions to occur without interference from these functional groups . The molecular targets and pathways involved depend on the specific application and the reactions being performed.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of "Tert-butyl trityl-L-asparaginate," a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on available

Table 1: Comparative Analysis of Protected Asparagine Derivatives

Compound Name Protecting Groups Molecular Weight (g/mol) Stability (pH range) Solubility (Organic Solvents) Key Applications
This compound tert-butyl (amino), trityl (carboxyl) ~450 (estimated) Stable in acidic conditions High in DCM, DMF Peptide synthesis, drug design
Boc-L-asparagine tert-butyl ester Boc (amino), tert-butyl (carboxyl) 286.34 Stable in neutral to basic Moderate in THF, chloroform SPPS intermediates
Fmoc-L-asparagine trityl ester Fmoc (amino), trityl (carboxyl) 529.59 Labile to piperidine High in DCM, DMSO Orthogonal protection strategies
Cbz-L-asparagine benzyl ester Cbz (amino), benzyl (carboxyl) 326.35 Labile to hydrogenolysis Low in ethers, high in DMF Classical peptide synthesis

Critical Findings :

Stability :

  • The tert-butyl group in "this compound" confers superior acid stability compared to Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups, which require specific deprotection conditions (e.g., TFA for Boc, piperidine for Fmoc) .
  • The trityl group enhances resistance to nucleophilic attack, making it preferable for synthesizing peptides with sensitive side chains.

Synthetic Utility :

  • Unlike Cbz (carbobenzyloxy) or benzyl esters, the trityl group allows orthogonal deprotection strategies, enabling sequential assembly of complex peptides without side-chain interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.